![molecular formula C9H7ClN2 B1348394 5-Amino-1-chloroisoquinoline CAS No. 374554-54-8](/img/structure/B1348394.png)
5-Amino-1-chloroisoquinoline
Overview
Description
5-Amino-1-chloroisoquinoline (5-ACIQ) is an important organic compound with a wide range of applications in scientific research, including biochemistry, physiology, and pharmacology. It is a derivative of isoquinoline, which is a heterocyclic aromatic compound with a fused six-membered ring. 5-ACIQ has been widely studied due to its unique properties, such as its high solubility in water and its ability to interact with other molecules.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-chloroisoquinoline is the Nicotinamide N-Methyltransferase (NNMT) enzyme . This enzyme plays a significant role in various metabolic disorders and obesity .
Mode of Action
5-Amino-1-chloroisoquinoline interacts with its target, the NNMT enzyme, by inhibiting its activity . This interaction leads to changes in the metabolic processes within the body, particularly those related to energy metabolism and muscle mass preservation .
Biochemical Pathways
The inhibition of the NNMT enzyme by 5-Amino-1-chloroisoquinoline affects several biochemical pathways. Specifically, it promotes the conversion of white fat cells to metabolically active brown-like fat cells . Additionally, it stimulates the expression of genes that play a crucial role in metabolism regulation through the activation of the SIRT1 pathway .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties can impact the bioavailability of 5-Amino-1-chloroisoquinoline.
Result of Action
The molecular and cellular effects of 5-Amino-1-chloroisoquinoline’s action include improved energy metabolism and preservation of muscle mass . It also aids in weight management by influencing metabolic processes that promote fat burning .
Action Environment
The action, efficacy, and stability of 5-Amino-1-chloroisoquinoline can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s action may be affected by the individual’s overall health status, diet, and other environmental factors.
Advantages and Limitations for Lab Experiments
The use of 5-Amino-1-chloroisoquinoline in laboratory experiments offers a number of advantages. It is highly soluble in water, making it easy to work with and store. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to the use of 5-Amino-1-chloroisoquinoline in laboratory experiments. It can be difficult to synthesize, and its effects can vary depending on the concentrations used. Additionally, it can be expensive to purchase.
Future Directions
The potential applications of 5-Amino-1-chloroisoquinoline in scientific research are vast and varied. In the future, it could be used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. Additionally, it could be used to study the interactions between proteins and other molecules, such as DNA and RNA. Finally, it could be used to study the effects of environmental factors, such as pollutants, on the body.
Scientific Research Applications
5-Amino-1-chloroisoquinoline has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics and metabolic pathways, as well as in the study of receptor-ligand interactions. It has also been used in the study of DNA and RNA structures and functions. Additionally, 5-Amino-1-chloroisoquinoline has been used in the study of drug metabolism and drug-target interactions.
properties
IUPAC Name |
1-chloroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELEGMETMZLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332698 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-chloroisoquinoline | |
CAS RN |
374554-54-8 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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